molecular formula C53H83NO8S B8071228 Fmoc-(R)Pam2Cys-OH

Fmoc-(R)Pam2Cys-OH

Cat. No.: B8071228
M. Wt: 894.3 g/mol
InChI Key: HNJKCVLFJLXANK-UHFFFAOYSA-N
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Description

Fmoc-(R)Pam2Cys-OH is a synthetic lipopeptide derivative that serves as a potent immunostimulant and toll-like receptor 2 (TLR2) agonist in scientific research . This compound features a cysteine amino acid derivatized with an (R)-2,3-di(palmitoyloxy)-propyl group (the Pam2Cys moiety) and protected at the N-terminus by a Fluorenylmethyloxycarbonyl (Fmoc) group, making it a key building block in solid-phase peptide synthesis (SPPS) . Its primary research value lies in its role as a molecular adjuvant in the development of novel subunit vaccines. The Pam2Cys moiety mimics the N-terminal lipopeptide of bacterial lipoproteins, enabling it to act as a potent agonist for the TLR2/TLR1 heterodimer complex . This activation triggers robust innate immune responses and enhances antigen presentation, leading to the induction of strong, specific, and long-lasting adaptive immunity, including humoral and cellular responses . Researchers utilize this compound to covalently attach this immunostimulatory signal to peptide antigens, creating self-adjuvanting lipopeptide vaccines. This approach has been extensively investigated in preclinical studies for a wide range of applications, including antiviral vaccines (e.g., influenza) , anticancer immunotherapies , and antibacterial vaccines . When incorporated into vaccine constructs, it can promote dendritic cell maturation and drive a T-helper type 1 (Th1) biased immune profile, which is often desirable for combating intracellular pathogens and cancer . The product is offered with a high purity level (>98%) to ensure experimental reproducibility . It is supplied as a solid and should be stored at -20°C for long-term stability . For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJKCVLFJLXANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathway

The synthesis of Fmoc-(R)Pam₂Cys-OH follows a multi-step sequence starting from enantiomerically pure precursors (Figure 1). The R-configuration at the C-2 position of the lipid chain is preserved through stereoselective reactions.

Step 1: Synthesis of (R)-4-(Iodomethyl)-2,2-Dimethyl-1,3-Dioxolane

  • Starting Material : (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol.

  • Iodination : Treatment with iodine (1.3 eq.), triphenylphosphine (1.2 eq.), and imidazole (3 eq.) in toluene at 90°C for 12–24 hours.

  • Yield : 60–75% after column chromatography (hexane/EtOAc).

Step 2: Deprotection and Palmitoylation

  • Acid Hydrolysis : The dioxolane ring is cleaved using 70% acetic acid (AcOH/H₂O) to yield (R)-2,3-dihydroxypropyl iodide.

  • Double Palmitoylation : Reaction with palmitoyl chloride (2.5 eq.) in dichloromethane (DCM) using triethylamine (Et₃N) and catalytic DMAP.

  • Yield : 68–80% after purification.

Step 3: Coupling to Fmoc-Cysteine

  • Thioether Formation : The lipidated intermediate is coupled to Fmoc-Cys-OH using potassium carbonate (K₂CO₃) in DMF at room temperature.

  • Stereochemical Control : The reaction proceeds via an Sₙ2 mechanism, preserving the R-configuration.

  • Yield : 70–85% after reverse-phase HPLC.

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-(R)Pam₂Cys-OH is often introduced during SPPS for TLR agonist conjugates (e.g., Pam₂CSK₄):

  • Resin Loading : 2-Chlorotrityl chloride resin preloaded with Fmoc-Gly-OH.

  • Coupling Conditions :

    • Reagents : PyBOP (1.2 eq.), DIPEA (2.4 eq.) in DMF.

    • Reaction Time : 16 hours under argon.

  • Cleavage : 30% hexafluoroisopropanol (HFIP) in DCM, yielding crude Fmoc-(R)Pam₂Cys-OH.

Optimization Strategies

Racemization Mitigation

Racemization during cysteine coupling is minimized using:

  • Activation Methods : Preformed symmetrical anhydrides or OPfp esters instead of HBTU/DIPEA.

  • Temperature Control : Reactions conducted at 0–25°C.

  • Solvent Selection : DCM or THF instead of DMF for iodination steps.

Purification Protocols

Purification StepConditionsPurity
Column ChromatographyHexane/EtOAc (3:1 → 1:1)>90%
Reverse-Phase HPLCC4 column, 0.1% TFA/ACN gradient>95%
Lyophilizationtert-Butanol/water (1:1)>98%

Analytical Validation

Structural Confirmation

  • Mass Spectrometry : ESI-MS m/z 894.3 [M+H]⁺.

  • NMR : Key signals include δ 7.35–7.04 (Fmoc aromatic protons), 4.71–4.50 (dioxolane protons), and 2.25–1.20 (palmitoyl chains).

Purity Assessment

  • HPLC : Retention time 27–29 min (C4 column, 0.1% TFA/ACN).

  • Chiral Analysis : >99% enantiomeric excess confirmed via chiral HPLC (Chiralpak IC column).

Scalability and Industrial Relevance

Kilogram-Scale Production

  • Batch Size : Up to 2 kg reported in patent US9314521B2.

  • Cost Efficiency : Column chromatography replaced with recrystallization (hexane/EtOAc) for intermediate purification.

Environmental Considerations

  • Solvent Recovery : DCM and DMF recycled via distillation (80–90% recovery).

  • Waste Reduction : Zinc chloride (ZnCl₂) complexes with TPPO for easier filtration.

Challenges and Solutions

Lipid Chain Hydrolysis

  • Issue : Palmitoyl ester cleavage under basic conditions.

  • Solution : Neutral pH during coupling and avoidance of piperidine post-Fmoc removal.

Low Solubility in Polar Solvents

  • Issue : Aggregation in DMF/H₂O mixtures.

  • Solution : Co-solvents (e.g., tert-butanol) or sonication .

Chemical Reactions Analysis

Types of Reactions

Fmoc-®Pam2Cys-OH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using basic conditions such as piperidine.

    Acylation: Reaction with acyl chlorides to form esters.

    Oxidation and Reduction: The thiol group in cysteine can undergo oxidation to form disulfides or reduction to form free thiols.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Acylation: Palmitoyl chloride in the presence of a base such as triethylamine.

    Oxidation: Hydrogen peroxide or iodine can be used for thiol oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for thiol reduction.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields free amines.

    Acylation: Formation of palmitoylated derivatives.

    Oxidation: Formation of disulfide bonds.

    Reduction: Formation of free thiols.

Scientific Research Applications

Chemical Structure and Synthesis

Fmoc-(R)Pam2Cys-OH is chemically defined as 9-fluorenylmethoxycarbonyl-S-(2,3-bis(palmitoyloxy)propyl)-L-cysteine. The synthesis typically involves several key steps:

  • Protection of Cysteine : Cysteine is protected using a tert-butyl group to form Fmoc-Cys-OtBu.
  • Coupling : The protected cysteine is coupled with 3-iodopropane-1,2-diol.
  • Acylation : The dihydroxypropyl moiety is acylated with palmitoyl chloride.
  • Deprotection : The tert-butyl group is removed under acidic conditions to yield this compound.

This compound's unique hydrophobic palmitoyloxypropyl moiety enhances both its stability and biological activity, making it particularly effective in immunological applications.

Scientific Research Applications

This compound has a broad range of applications in scientific research:

Vaccine Development

  • Adjuvant Properties : It acts as an adjuvant in vaccine formulations, enhancing the immune response against co-administered antigens. Studies have shown that vaccines incorporating this compound can elicit robust IgG and IgM antibody responses, indicating strong humoral immunity .
  • Modular Vaccine Constructs : When combined with tumor-associated glycopeptides, this compound significantly improves immune responses compared to non-lipidated peptides .

Immunological Research

  • Stimulation of Cytokine Release : This compound promotes the release of cytokines crucial for immune responses, thus playing a vital role in immunotherapy .
  • T Cell Activation : It has been shown to activate CD4+ T cells, leading to robust humoral and cellular immunity .

Chemical Biology

  • Solid-phase Peptide Synthesis (SPPS) : this compound is utilized in SPPS to create lipopeptides with enhanced stability and biological activity.

Case Studies

Several studies have demonstrated the efficacy of this compound in vaccine development:

  • In clinical trials involving prostate cancer patients, vaccines incorporating this compound resulted in robust immune responses, highlighting its potential as an effective adjuvant .
  • Research into mucosal vaccines has shown that formulations utilizing this compound can enhance protective efficacy against influenza .

Mechanism of Action

The mechanism of action of Fmoc-®Pam2Cys-OH involves its interaction with Toll-like receptor 2 (TLR2) on dendritic cells. The palmitoyloxypropyl moiety binds to TLR2, leading to the activation of downstream signaling pathways that result in the maturation and activation of dendritic cells. This, in turn, enhances the immune response by promoting the activation of natural killer cells and the production of cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmoc-(S)-Pam2Cys-OH

  • Key Difference : Stereochemistry at the 2-position (S-configuration vs. R-configuration).
  • Impact : The (R)-isomer produces more homogeneous lipopeptides due to reduced stereochemical heterogeneity. This is critical for reproducibility in vaccine constructs, as impurities or diastereomers can alter TLR2 binding efficacy .
  • Synthesis : Both isomers are synthesized via similar routes (e.g., coupling palmitic acid to cysteine derivatives), but chiral resolution or stereoselective methods are required to isolate the pure (R)-form .

Pam3Cys Derivatives (e.g., Pam3Cys-SK4)

  • Key Difference : Pam3Cys contains three palmitoyl chains, while Pam2Cys has two.
  • Functional Impact : Both Pam2Cys and Pam3Cys activate TLR2, but Pam3Cys exhibits stronger agonistic activity in some contexts. However, Fmoc-(R)Pam2Cys-OH-derived peptides retain comparable adjuvant activity post-deprotection despite lower lipid content .
  • Synthesis : Pam3Cys requires sequential acylation steps, complicating SPPS. In contrast, this compound is introduced as a pre-lipidated building block, streamlining synthesis .

Fmoc-PamCys-OH (Mono-Palmitoylated)

  • Key Difference : Single palmitoyl chain vs. two.
  • Impact: Mono-palmitoylated derivatives (e.g., Fmoc-PamCys-OH) are less lipophilic, reducing self-assembly tendencies but also diminishing TLR2 activation. This compound strikes a balance between solubility and immunostimulatory potency .

Other Lipidated Amino Acids (e.g., Fmoc-Gla(OtBu)₂-OH)

  • Key Difference: Lipid vs. non-lipid functionalization.
  • Role: Non-lipidated Fmoc-amino acids (e.g., Fmoc-Arg(Pbf)-OH) are used for standard peptide elongation, while this compound introduces adjuvant properties. For example, Fmoc-Gla(OtBu)₂-OH modifies calcium-binding peptides but lacks immunostimulatory effects .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight CAS Number Solubility Key Application
This compound C₅₃H₈₃NO₈S 894.31 139573-77-6 Soluble in DMSO Self-adjuvanting vaccines
Fmoc-(S)-Pam2Cys-OH C₅₃H₈₃NO₈S 894.31 210532-98-2 Soluble in DMSO Vaccine research
Pam3Cys-SK4 C₆₃H₁₂₀N₆O₁₀S 1185.73 N/A Low in water TLR2 agonist studies
Fmoc-PamCys-OH C₃₉H₆₃NO₆S 686.00 N/A Moderate in DMF Peptide lipidation

Biological Activity

Fmoc-(R)Pam2Cys-OH, a synthetic lipopeptide, is recognized for its significant role in immunological research and vaccine development. Its structure includes a hydrophobic palmitoyloxypropyl moiety, which enhances both its stability and biological activity. This article explores the compound's biological activity, its mechanisms of action, and its applications in vaccine development.

Chemical Structure and Synthesis

This compound is chemically defined as 9-fluorenylmethoxycarbonyl-S-(2,3-bis(palmitoyloxy)propyl)-L-cysteine. The synthesis involves several steps:

  • Protection of Cysteine : Cysteine is protected with a tert-butyl group to form Fmoc-Cys-OtBu.
  • Coupling : The protected cysteine is coupled with 3-iodopropane-1,2-diol.
  • Acylation : The dihydroxypropyl moiety is acylated with palmitoyl chloride.
  • Deprotection : The tert-butyl group is removed under acidic conditions to yield this compound.

The primary mechanism of action for this compound involves its interaction with Toll-like receptor 2 (TLR2) on dendritic cells. The palmitoyloxypropyl moiety binds to TLR2, activating downstream signaling pathways that lead to:

  • Maturation and activation of dendritic cells.
  • Enhanced immune responses through the activation of natural killer cells.
  • Increased production of pro-inflammatory cytokines .

Biological Activity

This compound exhibits various biological activities that make it a valuable component in immunology:

  • Adjuvant Properties : It acts as an adjuvant in vaccine formulations, enhancing the immune response against co-administered antigens .
  • Stimulation of Cytokine Release : Studies have shown that it promotes the release of cytokines such as TNF-α and IL-6, which are crucial for immune responses .
  • T Cell Activation : this compound has been shown to activate CD4+ T cells, leading to robust humoral and cellular immunity .

Case Studies

Several studies have demonstrated the efficacy of this compound in vaccine development:

  • Synthetic Vaccine Trials : In clinical trials involving prostate cancer patients, vaccines incorporating this compound resulted in robust IgG and IgM antibody responses, indicating strong humoral immunity .
  • Modular Vaccine Constructs : Research has shown that when combined with tumor-associated glycopeptides, this compound significantly improved immune responses compared to non-lipidated peptides .

Comparative Analysis

The effectiveness of this compound can be compared to similar compounds:

CompoundStructure FeaturesBiological Activity
Fmoc-Pam3Cys-OH Three palmitoyl groupsActivates TLR1/2, inducing a different immune profile
Fmoc-Cys-OH Simpler derivative without palmitoylLimited adjuvant activity compared to Pam2Cys
Pam2Cys-Alkyne Used in click chemistryUseful for conjugation but less effective as an adjuvant

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Fmoc-(R)Pam2Cys-OH, and how can its structure be validated experimentally?

  • Answer : Synthesis typically involves coupling Fmoc-protected cysteine with palmitoyl groups under controlled acylation conditions. Critical steps include:

  • Acylation : Use of palmitic acid derivatives (e.g., palmitoyl chloride) in anhydrous solvents like dichloromethane (DCM) with a base (e.g., triethylamine) .
  • Protection/Deprotection : Sequential Fmoc removal using piperidine (20% in DMF) to maintain orthogonal protection .
  • Validation : Confirm structure via IR spectroscopy (e.g., characteristic peaks for Fmoc at 1700–1750 cm⁻¹ and palmitoyl groups at 2800–2900 cm⁻¹) and HPLC-MS for molecular weight verification .

Q. How does the solubility of this compound influence its application in peptide lipidation?

  • Answer : Solubility in organic solvents (e.g., DMF, DCM) is critical for solid-phase peptide synthesis (SPPS). For aqueous systems, use co-solvents like TFE (trifluoroethanol) or optimize buffer pH (e.g., 1% acetic acid) to prevent aggregation. Solubility data for related Fmoc-amino acids show improved handling at concentrations ≤10 mM .

Q. What purification strategies are recommended for this compound to ensure high purity?

  • Answer :

  • Reverse-phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve lipidated byproducts .
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for lipidated compounds to remove unreacted palmitic acid .
  • Quality Control : Validate purity via NMR (e.g., ¹H/¹³C for Fmoc and palmitoyl protons) and elemental analysis .

Q. What safety precautions are essential when handling this compound in the lab?

  • Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to volatile solvents (e.g., DCM, TFA).
  • Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How do stereochemical variations (R vs. S) in Pam2Cys impact the immunogenicity of lipidated peptides?

  • Answer : The (R) -configuration of Pam2Cys enhances TLR2/1 agonism compared to the (S) -form, critical for vaccine adjuvants. Validate stereochemistry via chiral HPLC or X-ray crystallography. Comparative studies show (R) -Pam2Cys peptides induce stronger cytokine responses in dendritic cells .

Q. What experimental strategies resolve contradictions in lipidation efficiency between manual and automated SPPS protocols?

  • Answer : Discrepancies arise from coupling kinetics and resin swelling. Mitigate via:

  • Extended Coupling Times : 2–4 hours for lipidated residues vs. 30 minutes for standard amino acids .
  • Solvent Optimization : Increase DMF:DCM ratios (e.g., 3:1) to enhance resin accessibility .
  • Real-Time Monitoring : Use Kaiser tests or LC-MS to track incomplete couplings .

Q. How can researchers optimize the incorporation of this compound into hydrophobic peptide sequences prone to aggregation?

  • Answer :

  • Backbone Modification : Introduce solubilizing tags (e.g., PEG linkers) or charged residues (e.g., Lys, Arg) near the lipidated site .
  • On-Resin Strategies : Use pseudoproline dipeptides or microwave-assisted SPPS to reduce β-sheet formation .
  • Post-Synthesis Handling : Lyophilize peptides in tert-butanol/water mixtures to prevent micelle formation .

Q. What analytical methods validate the stability of this compound under long-term storage?

  • Answer :

  • Accelerated Stability Studies : Store at 4°C (desiccated) and analyze degradation via HPLC every 3 months.
  • Mass Spectrometry : Detect hydrolytic cleavage (e.g., Fmoc deprotection or palmitoyl ester breakdown) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and moisture sensitivity .

Methodological Notes

  • Contradictions in Data : Discrepancies in lipidation yields may arise from batch-to-batch variability in palmitoyl reagents. Always validate reagent purity via COA (Certificate of Analysis) before use .
  • Advanced Applications : this compound is pivotal in designing self-adjuvanting vaccines (e.g., malaria, cancer) and nanoparticle drug delivery systems. Compare lipid chain lengths (C16 vs. C18) for target-specific bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-(R)Pam2Cys-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-(R)Pam2Cys-OH

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